molecular formula C12H11NO B2914148 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one CAS No. 4514-03-8

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

Cat. No. B2914148
CAS RN: 4514-03-8
M. Wt: 185.226
InChI Key: ZTENSGGVNTZUPT-UHFFFAOYSA-N
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Description

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (THCPQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antifungal activities. It is also known to have a strong antioxidant activity and has been studied for its potential use in treating various diseases. In

Scientific Research Applications

Green Synthesis of Derivatives

A study by Lei et al. (2011) developed a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact, showcasing the compound's versatility in green chemistry applications (Min Lei, Lei Ma, Lihong Hu, 2011).

Targeted Imaging Agents

Ramesh et al. (2010) synthesized iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines targeting the G protein-coupled estrogen receptor GPR30 for potential use as imaging agents. Their research highlights the compound's potential in developing diagnostic tools for diseases like cancer (C. Ramesh, T. Nayak, Ritwik Burai, et al., 2010).

Visible-Light-Promoted Synthesis

Liu et al. (2018) described a visible-light-promoted tandem annulation process for the synthesis of cyclopenta[c]quinolin-4(5H)-ones. This innovative approach utilizes visible-light photoredox catalysis, indicating the compound's role in facilitating novel synthetic methodologies (Yu Liu, Ren‐Jie Song, S. Luo, Jin‐Heng Li, 2018).

Antitubercular Compounds

Kantevari et al. (2011) reported the synthesis and antitubercular evaluation of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. Their findings reveal the compound's potential as a basis for developing new antitubercular agents (S. Kantevari, Santhosh Reddy Patpi, B. Sridhar, et al., 2011).

Selective Sensing of Cyanide

Na et al. (2014) developed a highly selective colorimetric chemosensor based on a Schiff base derivative of cyclopenta[c]quinolin-8-ol for detecting cyanide in aqueous solutions. This application underscores the compound's utility in environmental monitoring and safety (Y. Na, G. Park, H. Jo, et al., 2014).

Alzheimer’s Disease Treatment

Czarnecka et al. (2019) discovered cyclopentaquinoline analogues as multifunctional agents for treating Alzheimer's disease, highlighting the compound's therapeutic potential in neurodegenerative diseases (Kamila Czarnecka, Małgorzata Girek, Paweł Kręcisz, et al., 2019).

properties

IUPAC Name

1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTENSGGVNTZUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

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